6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one
Description
This compound belongs to the triazatricyclo class, characterized by a nitrogen-rich tricyclic core fused with a 13-membered ring system. Key structural features include:
- 3-Methoxypropyl substituent: Enhances lipophilicity and membrane permeability .
- Tricyclic framework: Provides rigidity, influencing conformational stability and pharmacological activity .
Molecular Formula: C₂₁H₂₃N₅O₄ (estimated based on structural analogues).
Molecular Weight: ~425.4 g/mol (calculated using substituent contributions from ).
Properties
IUPAC Name |
6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-26-10-4-7-22-15(19(25)21-8-11-27-12-9-21)13-14-17(22)20-16-5-2-3-6-23(16)18(14)24/h2-3,5-6,13H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNIZOHPLESMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the methoxypropyl group: This step often involves nucleophilic substitution reactions.
Attachment of the morpholine-4-carbonyl group: This is usually done through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Hydrolysis of the Morpholine-4-Carbonyl Group
The morpholine-4-carbonyl group (amide bond) is susceptible to hydrolysis under acidic or basic conditions. While amides are generally stable, prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH) could cleave the bond, yielding morpholine and a carboxylic acid derivative.
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Acidic hydrolysis | Concentrated HCl, reflux | Carboxylic acid + morpholine hydrochloride |
| Basic hydrolysis | NaOH (6M), heat | Carboxylate salt + morpholine |
This reactivity aligns with studies on morpholine-containing amides (e.g., 2,4,6-tris(morpholino)-1,3,5-triazine), where hydrolysis under basic conditions led to ring-opening products .
Reactivity of the Tricyclic Core
The 1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaen-2-one core contains conjugated π-systems and nitrogen atoms, enabling electrophilic substitution or cycloaddition reactions. For example:
-
Electrophilic Aromatic Substitution (EAS): Nitration or halogenation may occur at electron-rich positions (e.g., para to nitrogen atoms).
-
Diels-Alder Reactions: The conjugated diene system could act as a diene or dienophile in [4+2] cycloadditions.
| Reaction Type | Reagents | Site Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to N atoms in the triazole ring |
| Bromination | Br₂/FeBr₃ | Electron-rich positions |
| Diels-Alder | Dienophile (e.g., maleic anhydride) | Conjugated diene system |
Similar reactivity is observed in triazole derivatives (e.g., 1H-1,2,4-triazole-3-carboxamides), where EAS occurs at nitrogen-adjacent positions .
Ketone Reduction
The 2-one group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0°C | Secondary alcohol |
| LiAlH₄ | Diethyl ether, reflux | Secondary alcohol (higher efficiency) |
This aligns with reductions of α,β-unsaturated ketones (e.g., 3-penten-2-one) .
Ether Cleavage
The 3-methoxypropyl group may undergo cleavage with HBr or HI to form a diol or alkyl halide:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux, 12 hrs | 3-bromopropane + methanol |
| HI | AcOH, 100°C | 3-iodopropane + methanol |
Ether cleavage reactions are well-documented for methoxyalkyl chains .
Nucleophilic Substitution at the Triazole Ring
The nitrogen-rich triazole core may undergo nucleophilic substitution if activated. For example, halogenation or alkylation could occur at reactive N-sites.
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-methylated triazole derivative |
| Chlorination | Cl₂, FeCl₃ | Chlorinated triazole |
Studies on 1,2,4-triazole derivatives (e.g., cafenstrole analogs) highlight regioselective alkylation at nitrogen atoms .
Oxidation and Ring-Opening Reactions
Oxidation of the tricyclic system with agents like KMnO₄ or O₃ could lead to ring-opening products, depending on reaction conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, heat | Dicarboxylic acid derivatives |
| Ozone (O₃) | CH₂Cl₂, -78°C | Ozonides → cleavage products |
Similar oxidation patterns are observed in cycloheptadiene-iron complexes .
Scientific Research Applications
6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences in substituents and functional groups among triazatricyclo derivatives:
| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 6-(3-Methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[...]-2-one (Target Compound) | 3-Methoxypropyl, morpholine-4-carbonyl | ~425.4 | Under investigation |
| Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo () | Ethyl ester, 3-methoxypropyl | 370.4 | Antimicrobial |
| Methyl 6-imino-7-(3-methoxypropyl)-2-oxo () | Methyl ester, 3-methoxypropyl | ~356.4 | Anti-inflammatory |
| 7-(3-Ethoxypropyl)-6-imino-N-prop-2-enyl-carboxamide () | 3-Ethoxypropyl, propenyl carboxamide | ~409.5 | Not reported |
| Ethyl 6-imino-2-oxo-7-prop-2-enyl () | Propenyl, ethyl ester | ~342.4 | Anticancer (predicted) |
Key Observations :
- Substituent Effects: Methoxy vs. Ethoxy Alkyl Chains: The 3-methoxypropyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to bulkier ethoxy groups . Morpholine-4-carbonyl vs.
Physicochemical Properties
| Property | Target Compound | Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo () | 7-(3-Ethoxypropyl)-6-imino () |
|---|---|---|---|
| Solubility in DMSO | High (morpholine polarity) | Moderate (ester group) | Low (ethoxypropyl) |
| LogP (Predicted) | ~2.1 | ~3.5 | ~3.8 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 |
Notable Trends:
- The morpholine group in the target compound reduces LogP compared to alkyl-substituted analogues, indicating improved aqueous solubility .
- Higher hydrogen-bonding capacity may enhance target binding specificity.
Q & A
Q. Optimization Considerations :
- Temperature control (e.g., reflux vs. room temperature) impacts yield.
- Solvent polarity affects reaction kinetics; toluene is preferred for sterically hindered intermediates .
- Stoichiometric ratios of reagents (e.g., 1:1 for amine-carbonyl coupling) minimize side products .
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Morpholine-4-carbonyl chloride, NaH, toluene, 110°C, 12h | Cyclocondensation | |
| 2 | 3-Methoxypropylamine, MeOH, reflux, 8h | Side-chain functionalization | |
| 3 | Ethanol, 0°C, 12h | Crystallization |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-O-C (1250–1150 cm⁻¹) groups .
- NMR :
- UV-Vis : π→π* transitions (λmax ~250–300 nm) indicate conjugation in the tricyclic system .
- Elemental Analysis : Validates molecular formula (e.g., C₂₅H₂₅N₃O₅) .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the tricyclic core .
Advanced: How can molecular docking predict the compound’s bioactivity, and what are key validation steps?
Answer:
- Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies, as triazolo-thiadiazoles show affinity here .
- Docking Workflow :
- Prepare ligand (compound) and receptor (enzyme) structures using AutoDock Vina.
- Set grid boxes to encompass active sites (e.g., heme-binding pocket for 3LD6).
- Validate with co-crystallized ligands (RMSD <2.0 Å acceptable) .
- Key Metrics : Binding energy (ΔG ≤ -7.0 kcal/mol suggests strong interaction) and hydrogen bonding with catalytic residues (e.g., His310 in 3LD6) .
Q. Table 2: Example Docking Results
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| 14-α-demethylase | -8.2 | His310 H-bond, hydrophobic packing |
Advanced: How to design environmental fate studies for this compound?
Answer:
Adopt methodologies from Project INCHEMBIOL :
- Abiotic Studies :
- Hydrolysis: Expose to pH 3–9 buffers at 25–50°C; monitor degradation via HPLC.
- Photolysis: Use UV light (λ=254 nm) in aqueous solutions.
- Biotic Studies :
- Microbial degradation: Incubate with soil microcosms; analyze metabolites via LC-MS.
- Data Analysis : Half-life (t₁/₂) calculations and QSAR models predict persistence .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Contradiction Example : Discrepancies in carbonyl IR peaks due to tautomerism.
- Method :
- Variable-temperature NMR to observe tautomeric shifts.
- DFT calculations (e.g., Gaussian) to compare theoretical vs. experimental spectra .
- X-ray crystallography for unambiguous confirmation (as in analogous tricyclic structures) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods during synthesis (volatile intermediates).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design pharmacological studies for this compound’s bioactivity?
Answer:
- In Vitro :
- Dose-response assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7).
- Enzyme inhibition (e.g., kinase assays) with positive controls .
- In Vivo :
- Animal Models : Use randomized block designs (e.g., split-split plots for dose/time variables) .
- Endpoints : Tumor volume reduction, toxicity markers (ALT/AST levels).
Statistical Tools : ANOVA for multi-variable analysis; Kaplan-Meier for survival curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
